Diethyl acetamidomalonate-15N

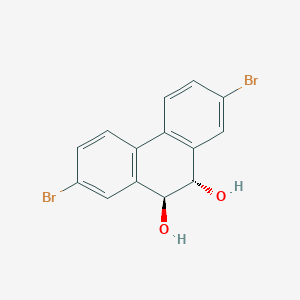

Descripción general

Descripción

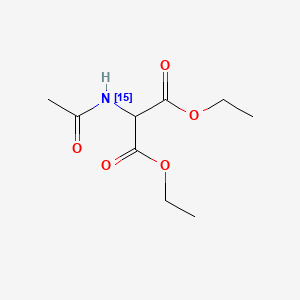

Diethyl acetamidomalonate-15N, also known as 1,3-Diethyl 2-(acetylamino-15N)propanedioate, is a derivative of malonic acid diethyl ester . It has a molecular weight of 218.21 and its linear formula is CH3CO15NHCH(CO2C2H5)2 .

Synthesis Analysis

Diethyl acetamidomalonate can be synthesized from readily available and inexpensive starting materials in a six-step process . A notable method for synthesizing acetamidomalon ester involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite (NaNO2), resulting in diethyl isonitrosomalonate . The process further involves reducing a solution of this intermediate in a mixture of glacial acetic acid and acetic anhydride using zinc powder .

Molecular Structure Analysis

The molecular structure of Diethyl acetamidomalonate-15N is represented by the linear formula CH3CO15NHCH(CO2C2H5)2 . The molecular formula is C9H15NO5 .

Chemical Reactions Analysis

Diethyl acetamidomalonate-15N can be used as a starting material for racemates including both natural and unnatural α-amino acids or hydroxycarboxylic acids . It is also usable as a precursor in pharmaceutical formulations .

Physical And Chemical Properties Analysis

Diethyl acetamidomalonate-15N is a solid substance . It has a boiling point of 185 °C/20 mmHg and a melting point of 95-98 °C .

Aplicaciones Científicas De Investigación

Synthesis of α-Amino Acids

Diethyl acetamidomalonate-15N can be viewed as an achiral glycine with a protecting group . It comprises a malonic acid diethyl ester structure, making it suitable for malonic ester synthesis . In a three-step process, the synthesis involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids . For example, phenylalanine (rac-Phe) can be produced by alkylating DEAM using benzyl chloride in the presence of sodium ethoxide (NaOEt) .

Synthesis of α-Hydroxycarboxylic Acids

Diethyl acetamidomalonate-15N is also used in the synthesis of α-hydroxycarboxylic acids . The process involves similar steps as in the synthesis of α-amino acids, with the difference being in the type of reagents used .

Synthesis of Fingolimod

Fingolimod is a medication used to treat multiple sclerosis . Diethyl acetamidomalonate-15N serves as a precursor in the synthesis of active ingredients like fingolimod .

Synthesis of Novobiocin Analogues

Novobiocin is an antibiotic that inhibits bacterial DNA gyrase . Diethyl acetamidomalonate-15N is used as an intermediate for the preparation of Novobiocin analogues, which are potential heat shock protein 90 inhibitors .

Stable Isotope Labeling

Diethyl acetamidomalonate-15N is used in stable isotope labeling, a technique used in molecular biology to track the passage of the labeled molecule through a reaction, metabolic pathway, or cell .

Chemical Synthesis

Diethyl acetamidomalonate-15N is a versatile building block used for the synthesis of various pharmaceutical and biologically active compounds .

Safety and Hazards

Diethyl acetamidomalonate-15N is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Direcciones Futuras

Diethyl acetamidomalonate-15N serves as a starting material for racemates including both natural and unnatural α-amino acids or hydroxycarboxylic acids . It is also usable as a precursor in pharmaceutical formulations, particularly in the cases of active ingredients like fingolimod, which is used to treat multiple sclerosis . This suggests potential future directions in the synthesis of various pharmaceutical compounds.

Mecanismo De Acción

Target of Action

Diethyl Acetamidomalonate-15N, also known as 1,3-Diethyl 2-(acetylamino-15N)propanedioate, is a derivative of malonic acid diethyl ester . It serves as a starting material for racemates including both, natural and unnatural α-amino acids or hydroxycarboxylic acids .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is formally derived through the acetylation of ester from the unstable aminomalonic acid . This process involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite (NaNO2), resulting in diethyl isonitrosomalonate .

Biochemical Pathways

The compound affects the synthesis of α-amino acids and α-hydroxycarboxylic acids . In a three-step process, the synthesis involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids .

Result of Action

The result of the compound’s action is the production of racemic α-amino acids or α-hydroxycarboxylic acids . For example, phenylalanine (rac-Phe) can be produced by alkylating DEAM using benzyl chloride in the presence of sodium ethoxide (NaOEt) .

Action Environment

The action of Diethyl Acetamidomalonate-15N can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the compound’s stability and efficacy.

Propiedades

IUPAC Name |

diethyl 2-(acetyl(15N)amino)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11)/i10+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOLMABRZPQKOV-DETAZLGJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C(=O)OCC)[15NH]C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746022 | |

| Record name | Diethyl [acetyl(~15~N)amino]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl acetamidomalonate-15N | |

CAS RN |

92877-34-4 | |

| Record name | Diethyl [acetyl(~15~N)amino]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

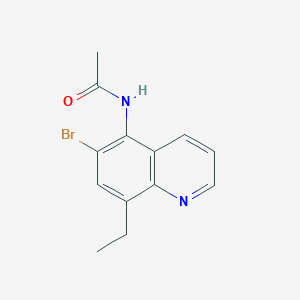

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

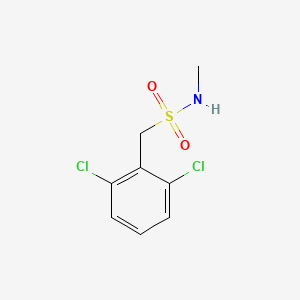

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Amino-1-(4-ethylphenyl)ethyl]diethylamine](/img/structure/B3306546.png)

![2-Chloro-7-nitrobenzo[d]oxazole](/img/structure/B3306593.png)

![3-(4-Bromophenyl)sulfonyl-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3306655.png)